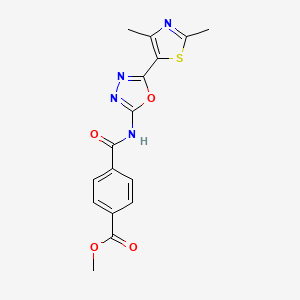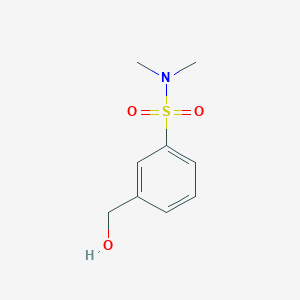![molecular formula C17H29N B2649568 N-[1-(4-methylphenyl)ethyl]octan-1-amine CAS No. 160254-22-8](/img/structure/B2649568.png)
N-[1-(4-methylphenyl)ethyl]octan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methylphenyl)ethyl]octan-1-amine, commonly known as N-Methyl-1-phenylpropan-2-amine (N-methylamphetamine) or methamphetamine, is a highly addictive stimulant drug that affects the central nervous system. It is a synthetic drug that is chemically similar to amphetamine and has been used for various purposes such as treating attention deficit hyperactivity disorder (ADHD) and obesity. However, it is mainly used for recreational purposes due to its euphoric effects. Methamphetamine is a Schedule II drug under the Controlled Substances Act, which means it has a high potential for abuse and dependence.
Mécanisme D'action
Methamphetamine works by increasing the levels of dopamine in the brain, which is a neurotransmitter that is associated with pleasure and reward. Methamphetamine also increases the levels of norepinephrine and serotonin in the brain, which are neurotransmitters that are associated with arousal and mood. Methamphetamine has been found to bind to the dopamine transporter and prevent the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
Methamphetamine has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause sweating, nausea, and vomiting. Methamphetamine can also cause changes in appetite and sleep patterns, and can lead to weight loss and insomnia. Long-term use of methamphetamine can lead to a range of health problems, including addiction, psychosis, and cardiovascular and neurological damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methamphetamine has several advantages and limitations for lab experiments. It can be used to study the effects of dopamine and other neurotransmitters on the brain and behavior, and can be used to develop treatments for addiction and other conditions. However, the use of methamphetamine in lab experiments is limited by its potential for abuse and dependence, and by the ethical concerns surrounding its use in research.
Orientations Futures
There are several future directions for research on methamphetamine, including the development of new treatments for addiction and other conditions, and the study of the long-term effects of methamphetamine use on the brain and behavior. Other areas of research include the development of new synthesis methods for methamphetamine, and the study of the effects of methamphetamine on different populations, such as pregnant women and adolescents.
Conclusion:
Methamphetamine is a highly addictive stimulant drug that affects the central nervous system. It is synthesized using various methods and has been used in scientific research for various purposes. Methamphetamine works by increasing the levels of dopamine in the brain and has various biochemical and physiological effects on the body. Methamphetamine has several advantages and limitations for lab experiments, and there are several future directions for research on methamphetamine.
Méthodes De Synthèse
Methamphetamine can be synthesized using various methods, including the Leuckart method, the Nagai method, and the Birch reduction method. The Leuckart method involves the reaction of phenylacetone with ammonia and formic acid to produce methamphetamine. The Nagai method involves the reaction of ephedrine or pseudoephedrine with iodine and red phosphorus to produce methamphetamine. The Birch reduction method involves the reduction of phenyl-2-propanone with lithium or sodium in liquid ammonia to produce methamphetamine.
Applications De Recherche Scientifique
Methamphetamine has been used in scientific research for various purposes, such as studying its effects on the brain and behavior. It has been found that methamphetamine use can lead to changes in the brain's structure and function, which can result in cognitive impairment and other long-term effects. Methamphetamine has also been used in studies to develop treatments for addiction and other conditions.
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]octan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N/c1-4-5-6-7-8-9-14-18-16(3)17-12-10-15(2)11-13-17/h10-13,16,18H,4-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGMVYNODOXUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(C)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methylphenyl)ethyl]octan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2649500.png)

![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2649502.png)
![N-(1-Cyanocyclohexyl)-2-[4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]propanamide](/img/structure/B2649503.png)
![N'-(3-Methylsulfanylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2649504.png)
![5-(4-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2649506.png)
![1-[(3,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2649507.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylthio)butanamide](/img/structure/B2649508.png)